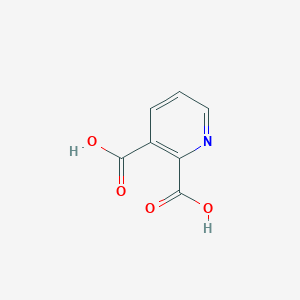

Quinolinic Acid

説明

特性

IUPAC Name |

pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | quinolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041327 | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, Monoclinic crystals from water | |

CAS No. |

89-00-9 | |

| Record name | Quinolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228.5 °C, 190 °C | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Synthesis of this compound Copper

The process initiates with the formation of this compound copper. Copper sulfate pentahydrate (30–80 g) and dilute sulfuric acid (25% concentration, 180–300 g) are heated to 50–100°C under stirring. Quinoline (10 g, 95% purity) and a ruthenium chloride catalyst (0.04–0.08 mol/L, 2–8 mL) are introduced, followed by dropwise addition of sodium chlorate (44% solution, 120–200 mL) over 6–24 hours. The mixture is filtered to isolate blue this compound copper, achieving yields >90%.

Conversion to this compound Sodium

This compound copper is reacted with 15% sodium hydroxide (100–180 mL) at 50–100°C for 2–6 hours. Hot filtration removes residual copper oxides, yielding a this compound sodium solution. This step ensures >95% conversion efficiency, with copper sulfate recyclable for subsequent batches.

Acidification to this compound

The sodium salt solution is cooled to 0–-5°C, and concentrated hydrochloric acid (36%, 20–60 mL) is added until pH 2–3. Crystalline this compound precipitates, with a final purity of ≥95% after vacuum drying. This method minimizes byproducts like picolinic acid, which commonly arise in traditional permanganate oxidations.

Table 1: Optimized Parameters for Chemical Synthesis

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Reaction Temp (°C) | 50 | 70 | 90 |

| Sodium Chlorate (mL) | 120 | 180 | 160 |

| Catalyst (RuCl3, mL) | 3 | 5 | 6 |

| Yield (%) | 92 | 94 | 91 |

Biochemical Synthesis via the Kynurenine Pathway

In vivo, this compound is synthesized through the kynurenine pathway, which converts tryptophan to NAD+. Key enzymes include 3-hydroxyanthranilic acid oxygenase (3-HAO), which catalyzes the oxidation of 3-hydroxyanthranilic acid (3-HA) to an unstable intermediate that cyclizes non-enzymatically to this compound.

Microbial Fermentation

Microbial systems (e.g., E. coli) engineered to overexpress 3-HAO and kynureninase can produce this compound from tryptophan. For instance, recombinant strains achieve titers of 12 g/L in fed-batch bioreactors, with downstream purification via ion-exchange chromatography.

Regulation by Quinolinate Phosphoribosyltransferase (QPRTase)

QPRTase modulates endogenous this compound levels by converting it to nicotinic acid mononucleotide. Inhibitors of QPRTase, such as 2-sulfonicotinic acid, elevate this compound concentrations in neuronal cultures, providing a tool for studying its neurotoxic effects.

Table 2: Comparison of Chemical vs. Biochemical Methods

| Metric | Chemical Synthesis | Biochemical Synthesis |

|---|---|---|

| Yield (%) | 90–95 | 70–85 |

| Scalability | Industrial | Lab-scale |

| Byproducts | Minimal | 3-HK, KYNA |

| Cost (USD/kg) | 120–150 | 300–400 |

Enzymatic Synthesis Using Quinolinate Synthase

Quinolinate synthase (QS) catalyzes the condensation of dihydroxyacetone phosphate (DHAP) and iminoaspartate to form this compound in archaea and bacteria. The enzyme from Pyrococcus horikoshii exhibits thermostability, operating optimally at 80°C and pH 7.5.

Structural Insights and Mechanism

Crystallographic studies reveal QS binds Fe²+ and SAM cofactors, facilitating radical-mediated C–C bond formation. Mutagenesis of active-site residues (e.g., Cys261) abolishes activity, underscoring the role of Fe–S clusters in catalysis.

Bioprocess Applications

Immobilized QS on chitosan beads retains 80% activity over 10 reaction cycles, producing this compound at 5 mM/hr. This method avoids harsh solvents but requires costly NADH regeneration systems.

Emerging Methods and Innovations

化学反応の分析

科学研究への応用

ML182は、化学、生物学、医学の分野において、いくつかの科学研究への応用があります。

化学: ML182は、さまざまな神経学的プロセスにおいて重要なメタボトロピックグルタミン酸受容体のモジュレーションを研究するためのツール化合物として使用されます。

生物学: この化合物は、細胞シグナル伝達経路におけるmGlu4の役割とその潜在的な治療効果を調査するために使用されます。

医学: ML182は、パーキンソン病の前臨床モデルで有望な結果を示しており、そこで抗パーキンソン効果を研究するために使用されています.

産業: 産業における応用は限定されていますが、ML182は、新しい治療標的と薬物候補を探索するために、研究開発の場で使用されています.

科学的研究の応用

Neurodegenerative Disease Research

Huntington's Disease

Quinolinic acid is extensively used to model Huntington's disease (HD) due to its neurotoxic effects. Intrastriatal injections of QUIN in rodent models induce symptoms akin to HD, such as motor deficits and cognitive decline. This model allows researchers to study the pathophysiology of HD and test potential therapeutic interventions .

Alzheimer's Disease

Research indicates a correlation between elevated levels of this compound and Alzheimer's disease (AD). Post-mortem studies have shown increased QUIN levels in the brains of AD patients, which are associated with tau protein phosphorylation—a hallmark of AD pathology . this compound has been implicated in the activation of glial cells around amyloid plaques, contributing to neuroinflammation and neuronal damage .

Pain Mechanisms

This compound plays a role in neuropathic pain pathways. It has been shown to induce hyperalgesia in animal models through excitotoxic mechanisms involving NMDA receptor activation . Studies suggest that QUIN may enhance pain sensitivity by modulating inflammatory processes and neuronal excitability, making it a target for investigating pain management strategies .

Psychiatric Disorders

Schizophrenia

Recent studies have highlighted the involvement of this compound in schizophrenia, particularly concerning cognitive deficits associated with the disorder. Elevated levels of QUIN have been found in patients with schizophrenia, suggesting its role as a biomarker for cognitive impairment . The modulation of glutamatergic neurotransmission by QUIN may contribute to the cognitive dysfunction observed in these patients .

Mechanistic Insights

This compound exerts its effects primarily through excitotoxicity mediated by NMDA receptors. This can lead to oxidative stress, mitochondrial dysfunction, and neuronal cell death, which are critical factors in various neurodegenerative diseases . Research has shown that QUIN can disrupt cellular energy metabolism by inhibiting key enzymes involved in ATP production and increasing reactive oxygen species (ROS), further exacerbating neuronal injury .

Therapeutic Implications

Given its role in various pathological conditions, this compound is being explored for potential therapeutic interventions. For instance, compounds that can inhibit QUIN-induced excitotoxicity or counteract oxidative stress may offer new avenues for treating neurodegenerative diseases and psychiatric disorders . Additionally, understanding the kynurenine pathway's modulation could lead to innovative treatments targeting both pain management and neuroprotection.

Data Table: Summary of this compound Applications

作用機序

類似の化合物との比較

ML182は、mGlu4の特定のモジュレーションにおいて独特です。類似の化合物には、次のものがあります。

VU0155041: mGlu4の別のポジティブアロステリックモジュレーターですが、薬物動態特性が異なります。

VU0364770: 同様の活性を持つ化合物ですが、化学構造と効力が異なります。

VU0418506: 別のmGlu4モジュレーターで、結合特性と効力が異なります.

これらの化合物は、mGlu4を調節するという共通の特徴を共有していますが、化学構造、効力、薬物動態プロファイルが異なり、ML182が特定の相互作用と効果において独特であることを示しています。

類似化合物との比較

Kynurenic Acid

Structure: Kynurenic acid is an anthranilic acid derivative with a benzopyridine backbone. Receptor Activity: Antagonist at the glycine modulatory site of NMDA receptors and α7-nicotinic acetylcholine receptors . Functional Role: Neuroprotective; counterbalances quinolinic acid’s excitotoxicity. A skewed this compound/kynurenic acid ratio correlates with neurotoxicity in MS, depression, and preterm birth . Research Findings:

- In depression, reduced kynurenic acid levels exacerbate this compound’s neurotoxic effects .

- Preterm placentas exhibit elevated this compound/kynurenic acid ratios, increasing fetal neuroinflammation risk .

Homothis compound

Structure: A this compound analog with an extended carbon chain. Receptor Activity: NMDA receptor agonist with 5-fold higher potency than this compound . Research Findings:

- Unlike this compound, homothis compound’s esters (e.g., QA2ME) resist antagonism by 2-amino-7-phosphonoheptanoic acid (2APH), implying distinct receptor interactions .

Dipicolinic Acid (2,6-Pyridine Dicarboxylic Acid)

Structure: Pyridine dicarboxylic acid isomer with carboxyl groups at positions 2 and 4. Receptor Activity: NMDA agonist with comparable efficacy to this compound in evoking acetylcholine release .

Phthalic Acid (1,2-Benzene Dicarboxylic Acid)

Structure: Benzene derivative lacking nitrogen. Receptor Activity: Activates NMDA receptors but with lower intrinsic activity than this compound . Toxicity: Paradoxically causes axon-sparing striatal lesions despite structural dissimilarity, suggesting alternative toxicity mechanisms (e.g., oxidative stress) .

Comparative Data Table

| Compound | Structure | Receptor Activity | Potency vs. This compound | Toxicity Profile | Metabolic Role |

|---|---|---|---|---|---|

| This compound | 2,3-Pyridine dicarboxylic acid | NMDA agonist | 1x | Neurotoxic | KP metabolite; NAD+ precursor |

| Kynurenic acid | Anthranilic acid derivative | NMDA glycine antagonist | N/A (antagonist) | Neuroprotective | KP metabolite |

| Homothis compound | This compound + CH₂ group | NMDA agonist | 5x | Highly neurotoxic | Synthetic analog |

| Dipicolinic acid | 2,6-Pyridine dicarboxylic acid | NMDA agonist | 1x | Non-excitotoxic | Microbial metabolite |

| Phthalic acid | 1,2-Benzene dicarboxylic acid | Weak NMDA agonist | 0.5x | Excitotoxic via ROS | Industrial chemical |

Key Research Findings

Receptor Specificity: this compound’s NMDA agonism is selectively blocked by 2APH, whereas its methyl ester (QA2ME) shows resistance, suggesting receptor subtype diversity .

Carboxyl group positioning (2,3 vs. 2,6) dictates excitatory vs. excitotoxic outcomes .

Therapeutic Strategies: Anti-quinolinic acid monoclonal antibodies reduce oligodendrocyte toxicity in MS models . Kynurenine 3-monooxygenase (KMO) inhibitors lower this compound production, restoring KP balance .

生物活性

Quinolinic acid (QUIN) is a neuroactive compound primarily produced through the kynurenine pathway, which is a significant metabolic route for the amino acid tryptophan. This compound has garnered attention due to its dual role as both a neurotoxin and a potential neuroprotective agent, depending on its concentration and the context of its action. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal health, and implications in various neurological disorders.

This compound exerts its biological effects primarily through the following mechanisms:

- Excitotoxicity : QUIN acts as an agonist at NMDA receptors, leading to increased calcium influx into neurons. This excitotoxicity is linked to neuronal death and has been implicated in conditions such as Alzheimer's disease, Huntington's disease, and multiple sclerosis .

- Oxidative Stress : QUIN induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant defenses. It has been shown to decrease levels of reduced glutathione (GSH) and impair the activity of superoxide dismutase (SOD), contributing to cellular damage .

- Energy Metabolism Disruption : Studies indicate that QUIN can inhibit key enzymes involved in cellular energy metabolism, such as creatine kinase and components of the mitochondrial respiratory chain. This disruption can lead to decreased ATP production and further exacerbate neuronal injury .

Neurotoxicity

Research highlights that elevated levels of QUIN in the central nervous system are associated with neurodegenerative diseases. For instance:

- Alzheimer's Disease : Increased QUIN levels have been correlated with cognitive decline and neuroinflammation in Alzheimer’s patients. QUIN's ability to induce apoptosis in neurons suggests a direct role in disease pathology .

- Huntington’s Disease : In models of Huntington's disease, QUIN has been shown to contribute to striatal neuronal loss, reinforcing its role as a neurotoxic agent in this condition .

Neuroprotection

Interestingly, at lower concentrations, QUIN may play a protective role by promoting NAD+ synthesis, which is crucial for cellular metabolism and survival. This duality underscores the importance of concentration in determining QUIN's overall impact on neuronal health .

Case Studies

-

Intrastriatal Injection Study :

A study involving the injection of QUIN into the striatum of rats demonstrated significant reductions in ATP levels and mitochondrial function. The findings suggested that QUIN-induced oxidative stress was mediated by increased NOS activity and subsequent free radical production . -

Neuroinflammatory Response :

Research has shown that immune activation can lead to increased production of QUIN by macrophages, linking systemic inflammation with local neurotoxicity. This mechanism may explain the exacerbation of neurodegenerative conditions during inflammatory states .

Data Tables

Q & A

Q. How can researchers design studies to differentiate this compound's direct neurotoxic effects from secondary consequences of blood-brain barrier (BBB) disruption?

- Answer : Use in situ brain perfusion techniques in rodents to quantify this compound influx rates independently of systemic inflammation. Dynamic contrast-enhanced MRI (DCE-MRI) in patient cohorts can correlate BBB permeability with CSF this compound levels. Genetic models with endothelial-specific knockout of transporters (e.g., LAT1) further isolate BBB-mediated effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。